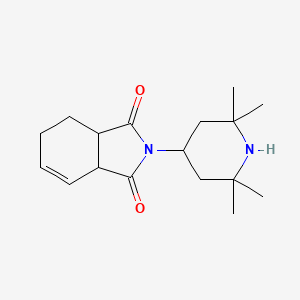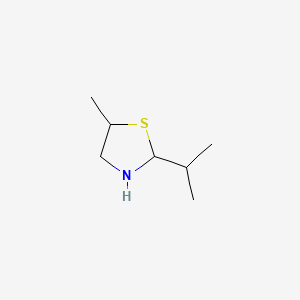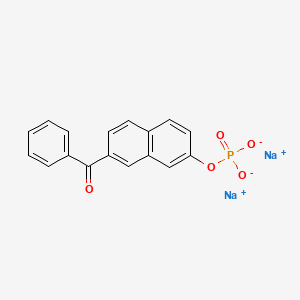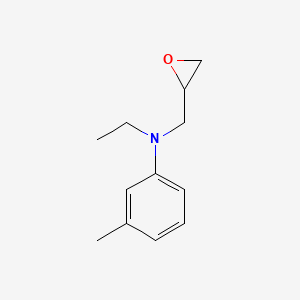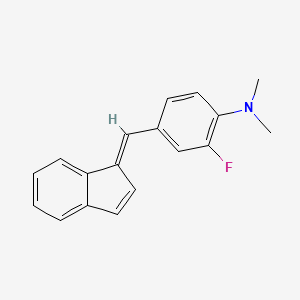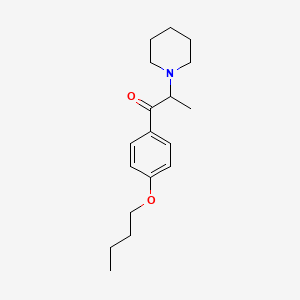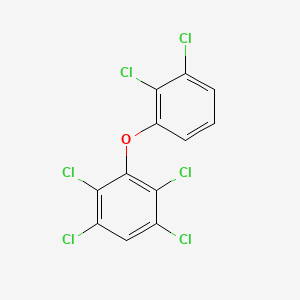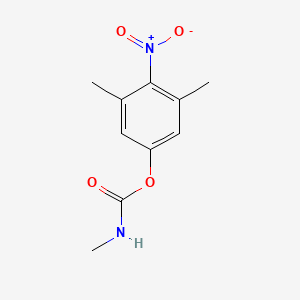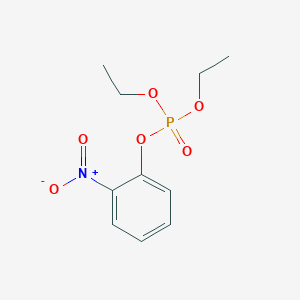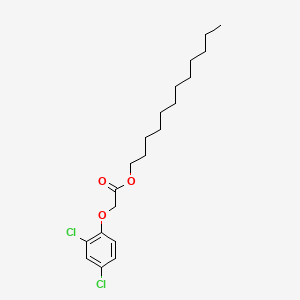
Acetic acid, (2,4-dichlorophenoxy)-, dodecyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid, (2,4-dichlorophenoxy)-, dodecyl ester is an organic compound that belongs to the family of phenoxy herbicides. It is a derivative of acetic acid and is characterized by the presence of a dodecyl ester group attached to the acetic acid moiety. This compound is primarily used as a herbicide and plant growth regulator, targeting broadleaf weeds while leaving grasses relatively unaffected .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, (2,4-dichlorophenoxy)-, dodecyl ester typically involves the esterification of 2,4-dichlorophenoxyacetic acid with dodecanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or xylene to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the continuous feeding of 2,4-dichlorophenoxyacetic acid and dodecanol into a reactor, along with the acid catalyst. The reaction mixture is then heated to the desired temperature, and the esterification is carried out under controlled conditions. The product is subsequently purified through distillation or recrystallization to obtain the desired purity .
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid, (2,4-dichlorophenoxy)-, dodecyl ester undergoes various chemical reactions, including:
Substitution: The aromatic ring of the compound can participate in electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide under acidic conditions.
Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for halogenation.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
Acetic acid, (2,4-dichlorophenoxy)-, dodecyl ester has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of acetic acid, (2,4-dichlorophenoxy)-, dodecyl ester involves its absorption by plant tissues, where it mimics the natural plant hormone auxin. This leads to uncontrolled and unsustainable growth, ultimately causing the death of the plant. The compound targets the auxin receptors and disrupts the normal growth regulation pathways, leading to symptoms such as stem curling, leaf wilting, and eventual plant death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with similar structural features but without the dodecyl ester group.
2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): Another phenoxy herbicide with an additional chlorine atom on the aromatic ring.
Mecoprop (MCPP): A related compound with a methyl group instead of the dodecyl ester group.
Uniqueness
Acetic acid, (2,4-dichlorophenoxy)-, dodecyl ester is unique due to the presence of the dodecyl ester group, which imparts different physicochemical properties compared to its analogs. This structural modification can influence its solubility, stability, and overall herbicidal activity .
Eigenschaften
CAS-Nummer |
62855-71-4 |
|---|---|
Molekularformel |
C20H30Cl2O3 |
Molekulargewicht |
389.4 g/mol |
IUPAC-Name |
dodecyl 2-(2,4-dichlorophenoxy)acetate |
InChI |
InChI=1S/C20H30Cl2O3/c1-2-3-4-5-6-7-8-9-10-11-14-24-20(23)16-25-19-13-12-17(21)15-18(19)22/h12-13,15H,2-11,14,16H2,1H3 |
InChI-Schlüssel |
GURLHNYFCCNCKQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCOC(=O)COC1=C(C=C(C=C1)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


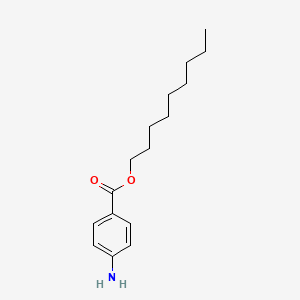

![2-Chloro-1-[(2,4-dichlorophenyl)methyl]-4-nitrobenzene](/img/structure/B12668916.png)
